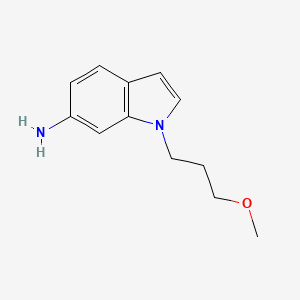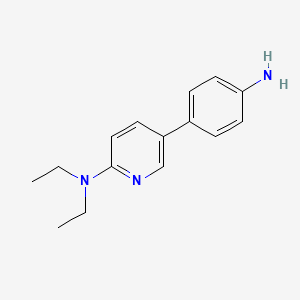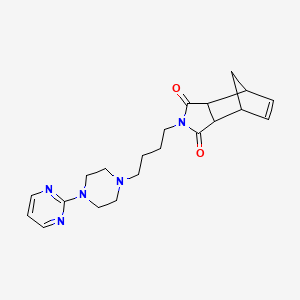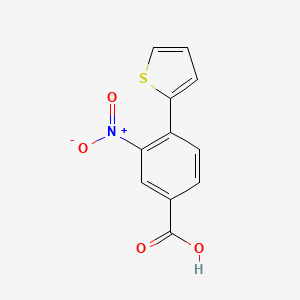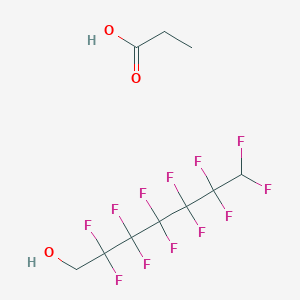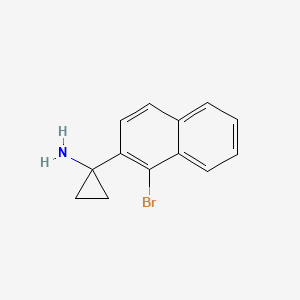
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN It is a derivative of naphthalene, featuring a bromine atom at the 1-position and a cyclopropanamine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the bromination of naphthalene followed by cyclopropanation and amination. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 1-bromonaphthalene.
Cyclopropanation: The 1-bromonaphthalene undergoes cyclopropanation using a reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form 1-(1-bromonaphthalen-2-yl)cyclopropane.
Amination: Finally, the cyclopropane derivative is treated with ammonia or an amine source under suitable conditions to introduce the amine group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form hydrocarbons or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-hydroxynaphthalen-2-yl)cyclopropan-1-amine.
Oxidation: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropan-1-one.
Reduction: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropane.
科学研究应用
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
相似化合物的比较
Similar Compounds
1-(1-Chloronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(1-Fluoronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(1-Iodonaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs
属性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC 名称 |
1-(1-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-10-4-2-1-3-9(10)5-6-11(12)13(15)7-8-13/h1-6H,7-8,15H2 |
InChI 键 |
YIKWRJSXILRMSV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C3=CC=CC=C3C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



